molecular formula C24H25FN4O3S B11298497 N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-fluorobenzyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11298497
M. Wt: 468.5 g/mol
InChI Key: STPHBUFBMUZWKK-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrido[4,3-d]pyrimidine intermediate, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the addition of the sulfanylacetamide moiety under specific reaction conditions.

Chemical Reactions Analysis

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic uses, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and ultimately exerting its biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[(4-FLUOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-[(4-CHLOROPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical and biological properties.

    N-[(4-BROMOPHENYL)METHYL]-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE: This compound has a bromine atom instead of a fluorine atom, which may also influence its reactivity and activity.

Properties

Molecular Formula

C24H25FN4O3S

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H25FN4O3S/c1-32-21-5-3-2-4-17(21)13-29-11-10-20-19(14-29)23(31)28-24(27-20)33-15-22(30)26-12-16-6-8-18(25)9-7-16/h2-9H,10-15H2,1H3,(H,26,30)(H,27,28,31)

InChI Key

STPHBUFBMUZWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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